3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one
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Overview
Description
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that features a bromine atom and a methyl group attached to a pyrrolo[2,3-b]pyrrolizinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves the bromination of a precursor pyrrolo[2,3-b]pyrrolizinone compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizinones, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrrolo[2,3-b]pyridine: Another brominated heterocyclic compound with similar structural features.
3-Bromo-7-azaindole: A related compound with a bromine atom and an azaindole core.
Uniqueness
3-Bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to the presence of both a bromine atom and a methyl group on the pyrrolo[2,3-b]pyrrolizinone core
Properties
CAS No. |
918331-13-2 |
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Molecular Formula |
C10H7BrN2O |
Molecular Weight |
251.08 g/mol |
IUPAC Name |
3-bromo-1-methylpyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C10H7BrN2O/c1-12-5-6(11)8-9(12)10(14)7-3-2-4-13(7)8/h2-5H,1H3 |
InChI Key |
MTZJNFXUBRLMIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)C3=CC=CN32)Br |
Origin of Product |
United States |
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